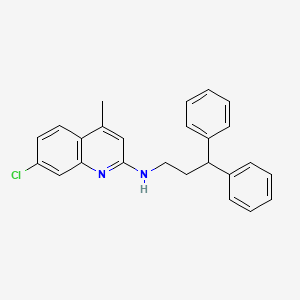![molecular formula C23H23NO B4980850 [1-(1-pyrenylmethyl)-3-piperidinyl]methanol](/img/structure/B4980850.png)
[1-(1-pyrenylmethyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1-pyrenylmethyl)-3-piperidinyl]methanol, also known as PPM, is a fluorescent probe that has been widely used in scientific research. It is a versatile compound that can be used for various applications, such as protein labeling, detection of reactive oxygen species, and monitoring of lipid peroxidation.
科学研究应用
[1-(1-pyrenylmethyl)-3-piperidinyl]methanol has been widely used in scientific research as a fluorescent probe. It can be used to label proteins, which allows for their visualization and tracking in live cells. [1-(1-pyrenylmethyl)-3-piperidinyl]methanol has also been used to detect reactive oxygen species, which play a critical role in many physiological and pathological processes. Additionally, [1-(1-pyrenylmethyl)-3-piperidinyl]methanol can be used to monitor lipid peroxidation, which is a process that occurs when free radicals attack and damage lipids in cell membranes.
作用机制
[1-(1-pyrenylmethyl)-3-piperidinyl]methanol works by binding to specific targets in cells and emitting fluorescence when excited by light. The mechanism of action of [1-(1-pyrenylmethyl)-3-piperidinyl]methanol is based on the principle of Förster resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule. In the case of [1-(1-pyrenylmethyl)-3-piperidinyl]methanol, the pyrene moiety serves as the donor, while the piperidine moiety serves as the acceptor.
Biochemical and Physiological Effects:
[1-(1-pyrenylmethyl)-3-piperidinyl]methanol has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect cell viability, proliferation, or differentiation. However, it is important to note that the use of [1-(1-pyrenylmethyl)-3-piperidinyl]methanol in experiments can alter the behavior of the target molecules, as the probe may interfere with their normal function.
实验室实验的优点和局限性
One of the main advantages of [1-(1-pyrenylmethyl)-3-piperidinyl]methanol is its high sensitivity and selectivity. It can detect low concentrations of target molecules and has minimal background fluorescence. Additionally, [1-(1-pyrenylmethyl)-3-piperidinyl]methanol is easy to use and can be applied to a wide range of experimental systems. However, there are also some limitations to the use of [1-(1-pyrenylmethyl)-3-piperidinyl]methanol. It is a relatively large molecule, which may limit its ability to penetrate cell membranes and access intracellular targets. Additionally, [1-(1-pyrenylmethyl)-3-piperidinyl]methanol may interfere with the normal function of target molecules, as mentioned above.
未来方向
There are many potential future directions for the use of [1-(1-pyrenylmethyl)-3-piperidinyl]methanol in scientific research. One area of interest is the development of new applications for [1-(1-pyrenylmethyl)-3-piperidinyl]methanol, such as the detection of specific biomolecules or the monitoring of cellular processes. Another area of interest is the optimization of the synthesis method for [1-(1-pyrenylmethyl)-3-piperidinyl]methanol, which could lead to higher yields and improved purity. Additionally, the development of new fluorescent probes based on the structure of [1-(1-pyrenylmethyl)-3-piperidinyl]methanol could lead to the discovery of new targets and applications in scientific research.
合成方法
The synthesis of [1-(1-pyrenylmethyl)-3-piperidinyl]methanol involves the reaction of pyrene-1-carboxaldehyde with 3-piperidinol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by reduction of the resulting imine to form the final product, [1-(1-pyrenylmethyl)-3-piperidinyl]methanol. The yield of the synthesis is typically around 50%.
属性
IUPAC Name |
[1-(pyren-1-ylmethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c25-15-16-3-2-12-24(13-16)14-20-9-8-19-7-6-17-4-1-5-18-10-11-21(20)23(19)22(17)18/h1,4-11,16,25H,2-3,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRUARRADMFWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dibutyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B4980775.png)
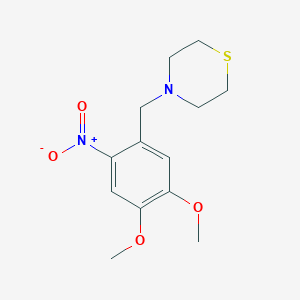
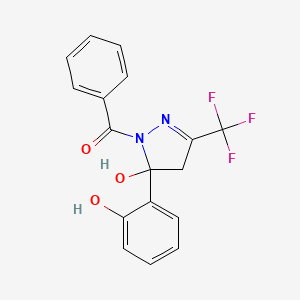
![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4980799.png)
![2-[4-({4-[(2,2-diallyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B4980807.png)
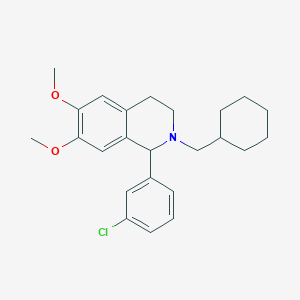
![1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4980817.png)

![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-prolinate](/img/structure/B4980836.png)
![4-(4-{[5-(methoxymethyl)-2-furyl]methyl}-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4980841.png)
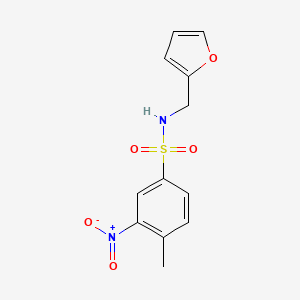
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4980849.png)
